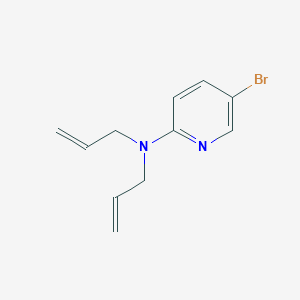

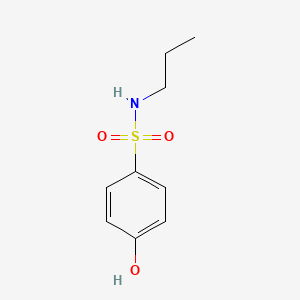

(S)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 4-tert-butylphenol , which is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols and is a white solid with a distinct phenolic odor .

Synthesis Analysis

While specific synthesis methods for “(S)-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol” are not available, 4-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .Applications De Recherche Scientifique

Synthesis and Polymer Applications

The compound has been utilized in the synthesis of various polymers. For instance, it was used in the synthesis of a 1,1′-bi-2-naphthol-based bis(ether anhydride), which was further reacted with aromatic diamines to produce polyimides. These polyimides exhibited solubility in organic solvents and high thermal stability, with glass transition temperatures between 255-294°C (Mi, Gao, & Ding, 1997).

Crystallography and Molecular Structures

The compound has also been studied for its role in crystallography. The X-ray crystal structures of various inclusion compounds and free host structures based on lactic acid with different aryl substitution and optical resolution states have been reported, indicating the compound's relevance in understanding molecular conformations and crystal packing (Llamas-Saiz et al., 1995).

Organic Chemistry and Catalysis

In organic chemistry, it has been used in the study of hydroarylation of alkynes with phenols in the presence of gallium complexes. This has implications for the synthesis of chromenes and understanding the catalytic activity of gallium complexes (Moskalev et al., 2015).

Electromaterials and Electronic Applications

Research has also explored its use in the synthesis of ambipolar, multi-electrochromic polypyromellitimides and polynaphthalimides containing di(tert-butyl)-substituted bis(triarylamine) units. These materials showed promising electrochromic behaviors and high contrast ratios, indicating potential applications in electrochromic devices (Wang & Hsiao, 2014).

Photocatalysis and Radical Reactions

The compound has been involved in studies related to photocatalysis. For instance, laser flash photolysis studies on radical monofluoromethylation by (Diarylamino)naphthalene photoredox catalysis highlight its role in understanding the mechanisms of photoredox catalysis and radical reactions (Noto et al., 2020).

Propriétés

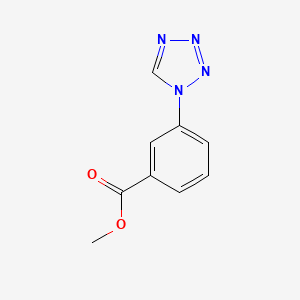

IUPAC Name |

3-(4-tert-butylphenyl)-1-[3-(4-tert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38O2/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35(37(33)41)36-32-14-10-8-12-28(32)24-34(38(36)42)26-17-21-30(22-18-26)40(4,5)6/h7-24,41-42H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHNRWUMZXBXGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)

![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)